1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]
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Overview
Description
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] is a potent ligand for the sigma-1 receptor, known for its high selectivity and affinity. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of pain management and neuroprotection .
Preparation Methods
The synthesis of 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] typically involves a multi-step process. One common synthetic route includes the reaction of a benzyl halide with a methoxy-substituted isochroman, followed by cyclization with a piperidine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated synthesis equipment .
Chemical Reactions Analysis
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, using reagents such as sodium methoxide or lithium aluminum hydride
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] involves its interaction with sigma-1 receptors. These receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By binding to sigma-1 receptors, the compound can exert neuroprotective and analgesic effects, making it a promising candidate for treating neuropathic pain and other neurological conditions .
Comparison with Similar Compounds
1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] can be compared to other sigma-1 receptor ligands, such as:
- 1’-Benzyl-3-methoxy-3H-spiro 2benzofuran-1,4’-piperidine : This compound also exhibits high selectivity for sigma-1 receptors but differs in its core structure, which may affect its pharmacokinetic properties .
- 1-Benzyl-4’,9’-dihydro-3’H-spiro[piperidine-4,1’-pyrano[3,4-b]indole] : Another sigma-1 receptor ligand with a different spirocyclic structure, offering unique binding characteristics and potential therapeutic applications .
The uniqueness of 1’-Benzyl-3-methoxyspiro[isochroman-1,4’-piperidine] lies in its specific structural features that confer high selectivity and affinity for sigma-1 receptors, making it a valuable tool in receptor studies and potential therapeutic agent .
Properties
Molecular Formula |
C21H25NO2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1'-benzyl-3-methoxyspiro[3,4-dihydroisochromene-1,4'-piperidine] |
InChI |
InChI=1S/C21H25NO2/c1-23-20-15-18-9-5-6-10-19(18)21(24-20)11-13-22(14-12-21)16-17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3 |
InChI Key |
POOPPNNSPMKABZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2C3(O1)CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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